molecular formula C8H7FO3S B2713176 2,3-Dihydrobenzofuran-7-sulfonyl fluoride CAS No. 2138429-92-0

2,3-Dihydrobenzofuran-7-sulfonyl fluoride

Cat. No.: B2713176
CAS No.: 2138429-92-0
M. Wt: 202.2
InChI Key: AAWNNTKDNDIDPT-UHFFFAOYSA-N
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Description

2,3-Dihydrobenzofuran-7-sulfonyl fluoride is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydrobenzofuran-7-sulfonyl fluoride typically involves the condensation of aromatic aldehydes with 2,3-dihydrobenzoxasilepines under the catalysis of silver (I) complexes and in the presence of a fluoride ion source . This method allows for the diastereoselective preparation of the compound.

Industrial Production Methods: Industrial production of benzofuran derivatives, including this compound, often employs eco-friendly methods such as fast pyrolysis of biomass. For instance, Dendrocalamus asper biomass can be used to produce 2,3-dihydrobenzofuran through fast pyrolysis, which is then further processed to obtain the sulfonyl fluoride derivative .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydrobenzofuran-7-sulfonyl fluoride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonyl fluoride group to sulfonamide.

    Substitution: The sulfonyl fluoride group can be substituted with nucleophiles to form sulfonate esters or sulfonamides.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols are employed under basic conditions.

Major Products:

    Oxidation: Sulfonic acids.

    Reduction: Sulfonamides.

    Substitution: Sulfonate esters or sulfonamides.

Mechanism of Action

The mechanism of action of 2,3-Dihydrobenzofuran-7-sulfonyl fluoride involves its interaction with specific molecular targets. The compound forms covalent bonds with amino acid residues such as lysine, tyrosine, and histidine in proteins . This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydrobenzofuran-7-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and stability. This makes it particularly useful in covalent drug design and as a biochemical probe .

Properties

IUPAC Name

2,3-dihydro-1-benzofuran-7-sulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO3S/c9-13(10,11)7-3-1-2-6-4-5-12-8(6)7/h1-3H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAWNNTKDNDIDPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=CC=C2S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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